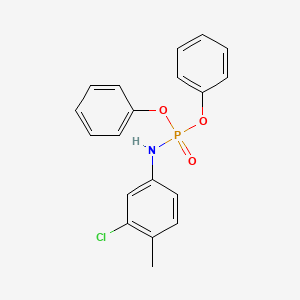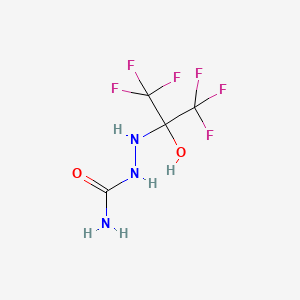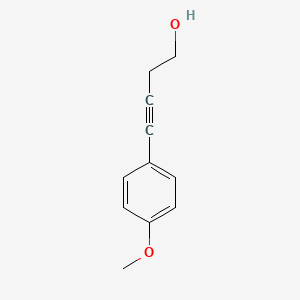![molecular formula C7H7BN2O3 B13992104 (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyrrolopyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid typically involves the formation of the pyrrolopyridine core followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine structure. Subsequent borylation reactions, often using boron reagents such as bis(pinacolato)diboron, introduce the boronic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, is a key step in the industrial synthesis of boronic acid derivatives.
Análisis De Reacciones Químicas
Types of Reactions
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with aryl halides results in the formation of biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.
Comparación Con Compuestos Similares
Similar Compounds
(7-Oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)(phenyl)acetic acid: This compound shares a similar pyrrolopyridine core but differs in the functional groups attached.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities.
Uniqueness
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it a valuable intermediate for cross-coupling reactions. Its structure allows for versatile applications in different fields, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H7BN2O3 |
|---|---|
Peso molecular |
177.96 g/mol |
Nombre IUPAC |
(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-7-6-4(2-10-7)1-5(3-9-6)8(12)13/h1,3,12-13H,2H2,(H,10,11) |
Clave InChI |
DIYAVMXLDMJTOX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C(=O)NC2)N=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)

![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)

![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13992049.png)
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)




![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13992078.png)



